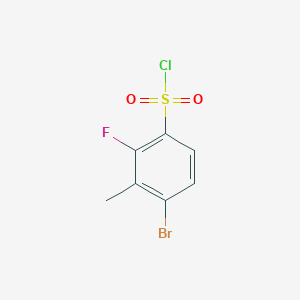
4-bromo-N-cyclohexyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-cyclohexyl-3-nitrobenzamide (BCNB) is a synthetic compound that has been extensively studied for its chemical, biochemical, and physiological properties. It is a member of the class of compounds known as nitrobenzamides, which are characterized by the presence of a nitro group attached to a benzene ring. BCNB is an important research tool, as it has been used to study the effects of nitrobenzamides on various biological systems.
Applications De Recherche Scientifique
Crystal Engineering and Molecular Design
Research on crystal engineering and molecular design demonstrates the significance of structural interactions in the synthesis and characterization of complex molecular structures. For instance, the exploration of hydrogen bonds and halogen bonds in crystal engineering reveals how these interactions can be utilized for crystal design. Molecular tapes mediated by strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions, as well as the amide dimer tape and iodo⋯nitro interaction in orthogonal directions, showcase the intricate balance between polarizability and structural insulation within crystal structures (Saha, Nangia, & Jaskólski, 2005). Similarly, the graded selection of hydrogen bonds and halogen bonds for isolating ternary cocrystals emphasizes the strategic exploitation of amide-acid and I···O2N supramolecular synthons for designing complex molecular architectures (Tothadi & Desiraju, 2013).
Spectroscopic Properties and Biological Activity
The synthesis, crystal structure, and spectroscopic properties of related compounds, such as 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, provide insights into structure-property relationships and potential biological activities. Density functional theory (DFT) calculations, along with spectroscopic methods, allow for the detailed analysis of such compounds, revealing their potential antitumor activities based on electrochemical measurements and cell line assays (He et al., 2014).
Vibrational Spectroscopic Analysis and Electro-optical Applications
Vibrational spectroscopic analysis, such as FTIR and FT-Raman spectra, plays a crucial role in understanding the electronic structure of molecules. For N-(4-Bromophenyl)-4-nitrobenzamide, comparative studies using different DFT methods have facilitated the optimization of its geometry and the calculation of vibrational frequencies. The outcomes from these analyses indicate potential uses in electro-optical applications due to the hyperpolarizability values, hinting at the relevance of such compounds in the development of antibacterial drugs (Dwivedi & Kumar, 2019).
Catalytic and Synthetic Applications
The catalytic and synthetic applications of related nitrobenzamide compounds are highlighted in various studies. For example, the use of nickel(II)-diamine complexes in enantioselective Michael additions illustrates the versatility of nitrobenzamide derivatives in organic synthesis, showcasing their potential in creating chiral molecules with high yields and enantioselectivities (Evans, Mito, & Seidel, 2007).
Propriétés
IUPAC Name |
4-bromo-N-cyclohexyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c14-11-7-6-9(8-12(11)16(18)19)13(17)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLMKAHJFNUPPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-cyclohexyl-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2838849.png)
![[2-(Phenylthio)ethyl]amine hydrochloride](/img/structure/B2838853.png)


![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2838856.png)
![5-chloro-2-(methylsulfanyl)-N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2838858.png)
![2-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2838859.png)
![N-(4-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide](/img/structure/B2838860.png)

![7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)


![2-Chloro-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide](/img/structure/B2838867.png)
![6-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2838869.png)